3-Fluoro-4-phenylphenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluoro-phenyl compounds involves multi-step processes. For instance, 3-Fluoro-4-nitrophenol is synthesized from m-fluoroaniline through diazotization, hydrolysis, nitration, and separation of isomers . Similarly, oligo-2-[(4-fluorophenyl) imino methylene] phenol is synthesized through oxidative polycondensation using air oxygen and NaOCl in an aqueous alkaline medium . These methods indicate that the synthesis of fluoro-phenyl compounds can be complex and may require careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro-phenyl compounds is characterized using various spectroscopic techniques. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT calculations, and its vibrational frequencies were studied using infrared spectroscopy . The molecular docking study of this compound suggests that the fluorine atom and the carbonyl group play crucial roles in binding, indicating the importance of these functional groups in the molecular structure .

Chemical Reactions Analysis

The chemical reactions of fluoro-phenyl compounds involve interactions with various reagents and catalysts. The Ullmann coupling reaction is used to synthesize 4-Fluoro-3-phenoxytoluene, demonstrating the ability of fluoro-phenyl compounds to participate in coupling reactions . Additionally, the oxidative polycondensation of fluoro-phenyl compounds indicates that they can undergo oxidation and form oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-phenyl compounds are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's polarity, reactivity, and stability. For example, the thermal degradation study of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes shows that these compounds have good thermal stability . The infrared spectrum and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the compound's vibrational modes and potential for nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Non-linear Optics

In a study, the optimized molecular geometry , mulliken atomic charges , highest occupied molecular orbitals (HOMO) energy , lowest unoccupied molecular orbitals (LUMO) energy , polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile were predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .

Method of Application

The FTIR and FT-Raman spectra were investigated and compared with the observed data . The observed HOMO-LUMO energy gap offers the evidence for the presence of intermolecular interactions in the compound .

Results or Outcomes

The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics . Natural bond orbitals and the thermodynamical properties were also studied by DFT .

Chemical Synthesis

3-Fluoro-4-phenylphenol can be used as a starting material in the synthesis of various organic compounds. It can undergo reactions such as hydrolysis, reduction, and replacement reactions to form different phenolic compounds .

Method of Application

The specific methods of application or experimental procedures can vary greatly depending on the desired product. For example, phenolic esters or ethers can be hydrolyzed to form phenols. Quinones can be reduced to form phenols. An aromatic amine can be replaced by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .

Results or Outcomes

The results or outcomes of these reactions would be the formation of different phenolic compounds. These compounds can have a wide range of applications in various fields such as pharmaceuticals, dyes, and polymers .

Safety And Hazards

Eigenschaften

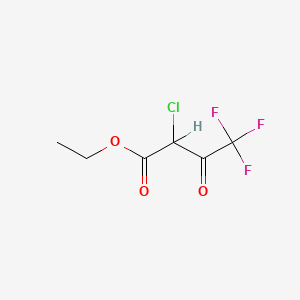

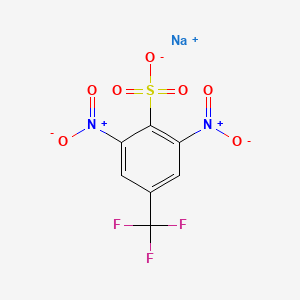

IUPAC Name |

3-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYRUOZNLRMSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363421 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-phenylphenol | |

CAS RN |

477860-13-2 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)